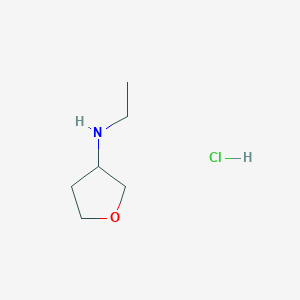

N-ethyloxolan-3-amine hydrochloride

Descripción

Contextualizing the Amine Functional Group within Oxolane Ring Systems

The integration of an amine functional group within an oxolane ring system creates a molecular environment with significant chemical implications. The oxolane, or tetrahydrofuran (B95107) (THF), ring is a prevalent motif in numerous natural products and FDA-approved drugs, valued for its ability to improve hydrophilicity and metabolic stability. researchgate.netresearchgate.net The ether oxygen within the ring can act as a hydrogen bond acceptor, influencing the molecule's conformation and interaction with biological targets. nih.gov

When an amine is attached to this ring, its fundamental properties are modulated by the cyclic ether. The oxolane ring, being a saturated heterocycle, can influence the steric accessibility and basicity of the adjacent amine. Conversely, the amine's electronic properties can have a minor effect on the stability and reactivity of the oxolane ring. The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile, capable of participating in a wide range of chemical transformations such as alkylation and acylation. uomustansiriyah.edu.iqmnstate.edu The study of how the oxolane scaffold and the amine group mutually influence their chemical behavior is crucial for designing new synthetic pathways and bioactive molecules. mdpi.comnih.gov

Significance of N-Substituted Amine Hydrochlorides in Advanced Organic Synthesis

The hydrochloride form of N-substituted amines, such as N-ethyloxolan-3-amine hydrochloride, holds particular importance in the realm of advanced organic synthesis and medicinal chemistry. Amines are often converted into their hydrochloride salts to enhance their stability, crystallinity, and solubility in aqueous media. purdue.eduoxfordreference.comspectroscopyonline.com This is a critical consideration in pharmaceutical development, where improved bioavailability is a primary objective. spectroscopyonline.com

From a synthetic standpoint, amine hydrochlorides serve as protected forms of the more reactive free amine. The salt can be easily stored and handled, and the active amine can be liberated as needed by treatment with a base. purdue.eduoxfordreference.com This allows for controlled reactions and prevents unwanted side reactions that the free amine might otherwise undergo. mnstate.edu The "N-substituted" aspect, in this case, the ethyl group, provides a specific steric and electronic profile compared to a primary amine, allowing for precise modifications in subsequent synthetic steps. For example, secondary amines are key precursors in the synthesis of tertiary amines and other complex nitrogen-containing structures. organic-chemistry.org The use of such well-defined building blocks is fundamental to constructing complex target molecules with high efficiency and selectivity.

Research Trajectories and Future Directions for this compound

While this compound is primarily recognized as a chemical building block, its structural motifs suggest several potential research trajectories. The combination of the oxolane ring and an amine is a feature found in a variety of biologically active compounds, including those with potential as anticancer, antibiotic, or antiviral agents. nih.govmdpi.com

Future research involving this compound could focus on the following areas:

Medicinal Chemistry: Its use as a scaffold for the synthesis of novel therapeutic agents. The oxolane-amine structure could be elaborated to create libraries of compounds for screening against various biological targets. The tetrahydrofuran moiety is a key component in several HIV protease inhibitors, and this building block could be used in the design of new analogues. nih.gov

Asymmetric Synthesis: Developing stereoselective methods to synthesize specific enantiomers of this compound would be a significant advancement. Chiral amines and oxolanes are highly valuable in the synthesis of enantiomerically pure pharmaceuticals.

Materials Science: The amine functionality allows for its incorporation into polymers or onto surfaces. Research could explore the development of new functional materials, such as resins or coatings, by leveraging the reactivity of the amine group. The nucleophilic character of the amine, once deprotonated from its hydrochloride salt, makes it suitable for reactions like ring-opening polymerizations or surface modifications. bloomtechz.com

The continued exploration of synthetic methodologies to create and modify such oxolane derivatives will undoubtedly expand their application in creating structurally diverse and functionally optimized molecules for a wide range of scientific disciplines. nih.gov

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

N-ethyloxolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-7-6-3-4-8-5-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVQHBDMAJWCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCOC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Ethyloxolan 3 Amine Hydrochloride

Strategic Approaches to the Tetrahydrofuran-3-amine Core Synthesis

The formation of the tetrahydrofuran-3-amine scaffold, also known as oxolan-3-amine, is the foundational step in the synthesis of N-ethyloxolan-3-amine hydrochloride. chemspider.com This process relies on various strategic approaches, including ring-closing reactions and stereocontrolled methods, to build the desired heterocyclic core.

Ring-Closing Strategies and Functional Group Interconversions

A primary strategy for constructing the tetrahydrofuran (B95107) ring is through intramolecular cyclization. This can be achieved through several ring-closing reactions. One common method involves the intramolecular SN2 reaction of a hydroxyl group with a tethered leaving group, such as a halide or sulfonate, on an acyclic precursor. nih.gov Another powerful technique is ring-closing metathesis (RCM), which utilizes ruthenium-based catalysts to form cyclic alkenes from diene precursors. organic-chemistry.org The resulting unsaturated ring can then be reduced to the saturated tetrahydrofuran system.

Functional group interconversions are also crucial. For instance, the reduction of a corresponding nitro compound or an imine can effectively yield the desired amine. smolecule.com Reductive amination of furan-derived ketones to their corresponding amines, followed by hydrogenation of the furan (B31954) ring, presents a viable pathway from biomass-derived starting materials. scispace.com Additionally, the conversion of a bromoalkyl group to an olefin via elimination, followed by an intramolecular reaction, offers a route for further modification. nih.gov

Stereocontrolled Access to the Oxolan-3-amine Scaffold

Achieving the correct stereochemistry at the C3 position of the oxolane ring is often a critical requirement, particularly for pharmaceutical applications. Several stereocontrolled strategies have been developed to access specific enantiomers of the oxolan-3-amine scaffold. nih.gov

One approach involves the use of chiral starting materials. For example, the synthesis of enantiomerically pure (S)-3-amino tetrahydrofuran hydrochloride has been accomplished starting from natural amino acids like L-aspartic acid or L-methionine, in a process that notably avoids chromatographic separation. researchgate.net

Asymmetric catalysis provides another powerful tool. For instance, enantioselective hydrogenation of heterocyclic ketones can produce chiral amines, with the potential for enantiomeric enrichment through crystallization. researchgate.net Furthermore, [3+2] cycloaddition and annulation reactions offer a robust strategy for the stereoselective construction of substituted tetrahydrofurans. nih.gov These methods often involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the ring formation. For example, a Diels-Alder reaction between an enone and an azide-containing silyloxydiene can provide efficient access to complex tricyclic amine scaffolds with high sp3 character. nih.gov

N-Alkylation and Hydrochloride Salt Formation Techniques

Following the successful synthesis of the tetrahydrofuran-3-amine core, the subsequent steps involve the introduction of the ethyl group onto the nitrogen atom and the formation of the hydrochloride salt. These processes must be carefully optimized to ensure high yield, purity, and stability of the final product.

Enantioselective N-Ethylation Protocols

The introduction of the ethyl group onto the 3-amino group of the oxolane ring is a key N-alkylation step. nih.gov While traditional N-alkylation methods using alkyl halides are common, achieving selective mono-alkylation can be challenging. researchgate.net

For applications requiring a specific enantiomer, enantioselective N-ethylation protocols are employed. These methods often utilize chiral catalysts to direct the addition of the ethyl group to the nitrogen atom. One innovative approach involves the cooperative action of B(C₆F₅)₃ and a chiral Lewis acid co-catalyst to promote the β-amino C–H functionalization of N-alkylamines. nih.gov This strategy allows for the enantioselective synthesis of more complex N-alkylamines. Another method involves the N-alkylation of primary amines by reacting them with alcohols in the presence of hydrogen and a copper and magnesium silicate-based catalyst. google.com

Optimization of Hydrochloride Salt Formation for Enhanced Purity and Yield

The final step in the synthesis is the formation of the hydrochloride salt. This is a critical process that can significantly impact the purity, crystallinity, solubility, and stability of the final compound. nih.gov The selection of the appropriate salt form is a key consideration in drug development. nih.gov

The preparation of hydrochloride salts is typically achieved by treating a solution of the amine base with hydrochloric acid. google.com This can be done using aqueous hydrochloric acid or anhydrous HCl gas dissolved in a suitable solvent like diethyl ether. google.com However, the use of aqueous HCl can sometimes lead to lower yields due to the solubility of the salt in water. google.com Anhydrous methods, while potentially offering higher yields and purer crystalline forms, can be more challenging to handle on an industrial scale. google.com

Optimization of the salt formation process involves careful selection of solvents, temperature, and the rate of acid addition to control crystallization and minimize the formation of impurities or undesired polymorphs. google.comacs.org For instance, dissolving the free base in an anhydrous solvent like dichloromethane (B109758) and then adding a solution of anhydrous HCl in ether can lead to the precipitation of the pure hydrochloride salt. acs.org The resulting salt's properties, such as solubility and lipophilicity (log P), are then thoroughly characterized. acs.orgacs.org It has been shown that converting a free base to its hydrochloride salt can significantly increase water solubility. nih.govacs.org

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role throughout the synthesis of this compound, from the construction of the heterocyclic core to the final N-alkylation step. A variety of catalytic systems are employed to enhance reaction efficiency, selectivity, and stereocontrol.

For the synthesis of the tetrahydrofuran ring, palladium catalysts are often used in reductive amination and C-C bond-forming reactions. scispace.com Ruthenium-based catalysts, particularly Grubbs-type catalysts, are instrumental in ring-closing metathesis (RCM) for the formation of cyclic olefins. organic-chemistry.org Nickel catalysts, in conjunction with photoredox catalysis, have been utilized for the C(sp³)-H functionalization of oxacycles, offering a direct route to substituted tetrahydrofurans. organic-chemistry.org

In the N-alkylation step, copper and magnesium silicate-based catalysts have been shown to be effective for the reaction of amines with alcohols. google.com For enantioselective transformations, cooperative catalytic systems involving borane (B79455) Lewis acids and chiral transition metal complexes have been developed. nih.gov

The table below summarizes some of the key catalytic systems and their applications in the synthesis of related structures.

| Catalytic System | Reaction Type | Application |

| Palladium on Alumina (Pd/Al₂O₃) | Reductive Amination / Hydrogenation | Synthesis of THF-derived amines from furan-derived ketones. scispace.com |

| Ruthenium-based Catalysts (e.g., Grubbs catalysts) | Ring-Closing Metathesis (RCM) | Formation of cyclic alkenes as precursors to tetrahydrofurans. organic-chemistry.org |

| Nickel Catalysts with Photoredox Catalysis | C(sp³)-H Functionalization | Direct arylation of cyclic ethers. organic-chemistry.org |

| Copper and Magnesium Silicate | N-Alkylation | Reaction of amines with alcohols. google.com |

| B(C₆F₅)₃ and Chiral Lewis Acid Co-catalyst | Enantioselective C-H Functionalization | β-alkylation of N-alkylamines. nih.gov |

Transition Metal-Catalyzed Transformations for Amine Construction

Transition metal-catalyzed reactions have become a cornerstone for the construction of complex aliphatic amines from simple and readily available starting materials. nih.gov These methods offer powerful tools for the synthesis of N-ethyloxolan-3-amine, providing high levels of efficiency and selectivity. Key strategies include hydroamination, C-H functionalization, and various cross-coupling reactions. nih.govresearchgate.net

One of the most direct approaches to forming the C-N bond in N-ethyloxolan-3-amine is through the hydroamination of an appropriate unsaturated precursor. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, can facilitate the addition of an ethylamine (B1201723) equivalent across a double bond within an oxolane ring precursor. The choice of catalyst and ligand is critical in controlling the regioselectivity and stereoselectivity of the addition.

Another powerful strategy involves the C-H activation of the oxolane ring followed by amination. researchgate.net This approach is highly atom-economical as it avoids the need for pre-functionalized substrates. For instance, a palladium catalyst can mediate the direct coupling of an oxolane substrate with ethylamine or a suitable nitrogen source. The development of ligands that can control the site of C-H activation is a key area of ongoing research.

Cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a versatile method for the synthesis of N-ethyloxolan-3-amine. This reaction involves the palladium-catalyzed coupling of an oxolane derivative bearing a leaving group (e.g., a halide or triflate) at the 3-position with ethylamine. The efficiency of this transformation is highly dependent on the choice of palladium precursor, phosphine (B1218219) ligand, and base.

Recent advancements have also explored the use of copper-catalyzed reactions for the formation of C-N bonds. beilstein-journals.org These methods can offer a more sustainable and cost-effective alternative to palladium-based systems. For example, a Cu(II)-catalyzed aerobic oxidative amination of C(sp³)–H bonds could be a potential route for the synthesis of N-ethyloxolan-3-amine derivatives. beilstein-journals.org

The following table summarizes key transition metal-catalyzed reactions applicable to the synthesis of N-ethyloxolan-3-amine and related aliphatic amines.

| Reaction Type | Catalyst System (Example) | Substrates | Key Advantages |

| Hydroamination | [Rh(COD)Cl]₂ / Phosphine Ligand | Oxolene precursor, Ethylamine | Atom-economical, direct C-N bond formation. |

| C-H Amination | Pd(OAc)₂ / Ligand | Oxolane, Ethylamine derivative | High atom economy, avoids pre-functionalization. |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Buchwald Ligand | 3-Halo-oxolane, Ethylamine | Broad substrate scope, high yields. |

| Copper-Catalyzed Amination | CuI / Ligand | 3-Halo-oxolane, Ethylamine | Cost-effective, environmentally benign. |

Organocatalytic and Biocatalytic Approaches to Chiral N-Ethyloxolan-3-amine Hydrochlorides

The synthesis of enantiomerically pure this compound is of significant interest due to the prevalence of chiral amines in pharmaceuticals. researchgate.net Organocatalysis and biocatalysis have emerged as powerful strategies to achieve high levels of stereocontrol in the synthesis of chiral amines. nih.govadelaide.edu.au

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. nih.gov For the asymmetric synthesis of chiral N-ethyloxolan-3-amine, organocatalytic methods can be applied to the asymmetric reduction of a suitable imine precursor or the asymmetric allylation of an imine. nih.govbeilstein-journals.org

Chiral phosphoric acids, for example, can act as Brønsted acid catalysts to activate an imine derived from 3-oxolanone and ethylamine, facilitating its enantioselective reduction with a hydride source like Hantzsch ester. The stereochemical outcome is determined by the chiral environment created by the catalyst.

Similarly, chiral BINOL-derived catalysts have been successfully employed in the asymmetric allylation of imines, which could be a key step in a multi-step synthesis of a chiral N-ethyloxolan-3-amine derivative. beilstein-journals.org The catalyst activates the imine towards nucleophilic attack by an allylating agent, with the chiral ligand dictating the facial selectivity. nih.gov

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to chiral amine synthesis. nih.govresearchgate.net Imine reductases (IREDs) or reductive aminases are particularly well-suited for the asymmetric synthesis of N-ethyloxolan-3-amine. These enzymes catalyze the reduction of an imine, formed in situ from 3-oxolanone and ethylamine, to the corresponding chiral amine with high enantioselectivity. nih.gov

The key advantages of biocatalysis include mild reaction conditions (ambient temperature and pressure, neutral pH), high chemo-, regio-, and enantioselectivity, and the potential for sustainable manufacturing processes. researchgate.net The discovery and engineering of novel biocatalysts continue to expand the scope and applicability of this technology for the synthesis of valuable chiral building blocks. nih.gov

The following table provides an overview of organocatalytic and biocatalytic approaches for the synthesis of chiral N-ethyloxolan-3-amine.

| Approach | Catalyst/Enzyme (Example) | Reaction | Key Advantages |

| Organocatalysis | Chiral Phosphoric Acid | Asymmetric Reductive Amination | Metal-free, high enantioselectivity. |

| Organocatalysis | Chiral BINOL derivative | Asymmetric Allylation | Access to complex chiral amine structures. beilstein-journals.org |

| Biocatalysis | Imine Reductase (IRED) | Asymmetric Reductive Amination | High enantioselectivity, mild conditions, sustainable. nih.gov |

| Biocatalysis | Transaminase | Asymmetric Amination of Ketone | Direct amination of a ketone precursor. |

Process Development and Scale-Up Considerations

The transition from a laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of process optimization, efficiency, and purity.

The optimization of an industrial synthesis focuses on maximizing yield, minimizing costs, and ensuring a safe and sustainable process. Key efficiency metrics include:

Process Mass Intensity (PMI): This metric quantifies the total mass of materials (raw materials, solvents, reagents, process water) used to produce a kilogram of the final product. A lower PMI indicates a more efficient and sustainable process.

Atom Economy: This concept, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product.

E-Factor: The E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor is indicative of a greener process.

To improve these metrics for the synthesis of this compound, several strategies can be employed. These include the use of catalytic rather than stoichiometric reagents, minimizing the use of protecting groups, selecting solvents that can be easily recycled, and optimizing reaction conditions (temperature, pressure, concentration) to maximize conversion and minimize side reactions.

The following table illustrates how different synthetic routes can impact efficiency metrics.

| Synthetic Route | Key Reagents | Potential for High PMI | Potential for High Atom Economy |

| Stoichiometric Reduction | NaBH₃CN | High (due to stoichiometric reductant and workup) | Low |

| Catalytic Reductive Amination | H₂, Pd/C | Lower (catalytic amount of metal) | High |

| Biocatalytic Reductive Amination | Enzyme, Glucose (as reductant) | Potentially low (aqueous media, biodegradable) | High |

The identification and control of impurities are critical aspects of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug substance. Impurity profiling involves the identification, quantification, and characterization of all potential impurities that may be present in the final product.

For this compound, potential impurities could arise from starting materials, intermediates, by-products of the main reaction, or degradation products. Common impurities might include unreacted starting materials (e.g., 3-oxolanone, ethylamine), over-alkylated products (e.g., N,N-diethyloxolan-3-amine), or isomers formed during the synthesis.

Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used for impurity profiling.

Once identified, impurities must be controlled to acceptable levels. Advanced purification techniques employed in large-scale production include:

Crystallization: This is a primary method for purifying solid compounds. The hydrochloride salt of N-ethyloxolan-3-amine is particularly amenable to purification by crystallization. The choice of solvent system is crucial for achieving high purity and yield.

Chromatography: While often used in laboratory-scale purification, large-scale chromatography (e.g., Simulated Moving Bed chromatography) can be employed for the separation of closely related impurities or enantiomers if a racemic synthesis is performed.

Distillation: If the free base, N-ethyloxolan-3-amine, is a liquid, fractional distillation can be used to remove impurities with different boiling points before the final salt formation.

The development of a robust purification process is essential for consistently producing this compound that meets the stringent purity requirements of the pharmaceutical industry.

Mechanistic Investigations of Reactions Involving N Ethyloxolan 3 Amine Hydrochloride

Amine Reactivity in Complex Synthetic Pathways

The reactivity of the nitrogen atom in N-ethyloxolan-3-amine hydrochloride is central to its utility in synthetic chemistry. As a secondary amine, its lone pair of electrons dictates its role as a nucleophile and a base, participating in a variety of bond-forming reactions.

The nitrogen atom in this compound acts as a potent nucleophile, readily participating in reactions that form new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. In its deprotonated, free amine form, the nitrogen's lone pair can attack electrophilic carbon centers. This is fundamental to reactions such as the alkylation of the amine, where it can displace leaving groups like halides or sulfonates from alkyl chains. nih.gov

The formation of C-N bonds is a cornerstone of its reactivity. For instance, in reactions analogous to the Buchwald-Hartwig amination, N-ethyloxolan-3-amine could be coupled with aryl halides or triflates in the presence of a palladium catalyst to form N-aryl oxolanes. Similarly, it can undergo Michael additions to α,β-unsaturated carbonyl compounds, a classic example of C-N bond formation via conjugate addition.

While direct participation in C-C bond formation is less common for amines, N-ethyloxolan-3-amine can facilitate such reactions. For example, it can be used to form enamines by reacting with ketones or aldehydes. These enamines can then act as nucleophiles in subsequent C-C bond-forming steps, such as alkylation or acylation, a strategy famously employed in the Stork enamine synthesis.

Secondary amines like N-ethyloxolan-3-amine are pivotal in various condensation reactions. A classic example is the Mannich reaction, where it can react with a non-enolizable aldehyde (like formaldehyde) and a compound containing an acidic proton to form a "Mannich base." This reaction is a powerful tool for constructing complex nitrogen-containing molecules.

In cyclization reactions, the dual functionality of containing both a nucleophilic nitrogen and the potential for further functionalization on the ethyl group or the oxolane ring makes N-ethyloxolan-3-amine a versatile building block. It can be envisioned as a key component in the synthesis of more complex heterocyclic systems, such as bicyclic or spirocyclic structures, by carefully designing reaction sequences that exploit its inherent reactivity. For example, intramolecular reactions can be designed where a reactive group on the N-ethyl substituent reacts with a position on the oxolane ring or vice-versa, leading to novel ring systems.

Stereochemical Dynamics and Chiral Recognition

The stereochemistry of this compound is a fascinating and complex area of study. The presence of a stereocenter at the 3-position of the oxolane ring, coupled with the dynamic nature of the nitrogen atom, gives rise to interesting stereochemical phenomena.

Nitrogen atoms in amines with three different substituents are chiral centers. However, in many acyclic amines, the two enantiomers rapidly interconvert at room temperature through a process called pyramidal inversion or nitrogen inversion. wikipedia.orglibretexts.org This inversion proceeds through a planar, sp²-hybridized transition state. wikipedia.orgstereoelectronics.org The energy barrier to this inversion is typically low, in the range of 6 kcal/mol for simple amines, making the separation of enantiomers impossible under normal conditions. libretexts.orgsapub.org

Several factors can influence the nitrogen inversion barrier. Incorporating the nitrogen into a small ring, like an aziridine, significantly raises the inversion barrier due to increased ring strain in the planar transition state. stereoelectronics.org Electronegative substituents attached to the nitrogen also increase the barrier. stereoelectronics.org In the case of N-ethyloxolan-3-amine, the nitrogen is part of a five-membered ring. While the ring strain is less pronounced than in a three-membered ring, it is still expected to have a higher inversion barrier compared to a similar acyclic amine. Furthermore, the presence of the electronegative oxygen atom in the oxolane ring can also contribute to raising the inversion barrier. stereoelectronics.org

Table 1: Comparison of Nitrogen Inversion Barriers in Various Amines

| Compound | Inversion Barrier (kcal/mol) | Reference |

| Ammonia | ~5.8 | wikipedia.org |

| Trimethylamine | ~7.5 | stackexchange.com |

| Dibenzylmethylamine | ~6.7 | stackexchange.com |

| 1-Methylaziridine | ~19 | stackexchange.com |

This table presents a selection of experimentally and computationally determined nitrogen inversion barriers for comparison.

The rate of nitrogen inversion has significant stereochemical implications. If the inversion is slow enough, the nitrogen atom can be considered a stable stereocenter, leading to the possibility of diastereomers if another stereocenter is present in the molecule, as is the case with N-ethyloxolan-3-amine (C3 of the oxolane ring).

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture into a single enantiomer of a product with a theoretical yield of 100%. mdpi.com This process involves the rapid racemization of the starting material under the reaction conditions, allowing the less reactive enantiomer to convert into the more reactive one, which is then selectively transformed into the desired product. For amines with a chiral nitrogen center that undergoes inversion, this racemization pathway is inherent. wikipedia.org

N-Ethyloxolan-3-amine, being a chiral molecule (due to the C3 stereocenter), can exist as a pair of enantiomers. In a DKR process, these enantiomers would be subjected to a chiral catalyst or reagent that selectively reacts with one enantiomer. If the nitrogen inversion is rapid relative to the rate of the reaction, the unreacted enantiomer can epimerize to the reactive one, thus funneling the entire racemic starting material into a single, enantiomerically enriched product. nih.govethz.ch Enzymatic resolutions and reactions with chiral acylating agents have been successfully employed for the DKR of various N-heterocycles. nih.govresearchgate.net

In stereoselective transformations, the precise interaction between the substrate and the catalyst is paramount for achieving high levels of enantioselectivity. For a substrate like N-ethyloxolan-3-amine, its three-dimensional structure will dictate how it fits into the chiral pocket of a catalyst. The orientation of the ethyl group and the oxolane ring relative to the nitrogen's lone pair will influence the trajectory of attack on an electrophile.

In catalyst-controlled stereoselective reactions, a chiral catalyst, such as a metal complex with a chiral ligand or a chiral organocatalyst, creates a chiral environment that differentiates between the two enantiomers of the substrate or between the two faces of a prochiral substrate. mdpi.comnih.gov For N-ethyloxolan-3-amine, the catalyst would likely interact with both the amine functionality and the oxygen atom of the oxolane ring through non-covalent interactions such as hydrogen bonding or Lewis acid-base interactions. These multiple points of contact help to lock the substrate into a specific conformation, leading to a highly organized transition state and, consequently, a high degree of stereocontrol. The development of kinetic resolutions for N-heterocycles often relies on a detailed understanding of these substrate-catalyst interactions to design more effective and selective catalysts. nih.gov

Advanced Spectroscopic and Computational Characterization of N Ethyloxolan 3 Amine Hydrochloride

Elucidation of Molecular Structure and Conformation

The definitive determination of the molecular structure and preferred conformation of N-ethyloxolan-3-amine hydrochloride relies on a suite of complementary spectroscopic techniques. High-resolution NMR, vibrational spectroscopy, and mass spectrometry each provide unique and essential pieces of the structural puzzle.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for establishing the connectivity and stereochemistry of this compound. The protonation of the amine group leads to a downfield shift of adjacent protons, a key diagnostic feature.

In the ¹H NMR spectrum, the protons on the carbon adjacent to the positively charged nitrogen (C3 and the ethyl CH₂) would be expected to resonate at a lower field compared to those in the neutral amine, typically in the range of 3.0-3.5 ppm. The protons on the carbons adjacent to the ether oxygen (C2 and C5) would also be deshielded, appearing around 3.5-4.5 ppm. mdpi.com The coupling patterns (multiplicity) of these signals would be crucial in confirming the connectivity of the molecule. For instance, the C3 proton would likely appear as a multiplet due to coupling with the neighboring protons on C2 and C4.

The ¹³C NMR spectrum provides complementary information, with the carbons directly bonded to the heteroatoms (C-N and C-O) exhibiting the most significant downfield shifts. The carbon atom bonded to the nitrogen (C3) would be expected in the 50-60 ppm range, while the carbons adjacent to the oxygen (C2 and C5) would appear in the 60-80 ppm region. mdpi.com The ethyl group carbons would show characteristic shifts, with the methylene (B1212753) carbon appearing further downfield than the methyl carbon.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 (methine) | 3.2 - 3.6 | Multiplet | - |

| H2, H5 (methylene) | 3.7 - 4.1 | Multiplet | - |

| H4 (methylene) | 2.0 - 2.4 | Multiplet | - |

| Ethyl-CH₂ | 3.0 - 3.4 | Quartet | 7.2 |

| Ethyl-CH₃ | 1.2 - 1.5 | Triplet | 7.2 |

| N-H | 8.0 - 9.0 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 (methine) | 55 - 65 |

| C2, C5 (methylene) | 65 - 75 |

| C4 (methylene) | 30 - 40 |

| Ethyl-CH₂ | 40 - 50 |

| Ethyl-CH₃ | 10 - 15 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound. The spectra are expected to be dominated by vibrations associated with the amine hydrochloride, the ether linkage, and the alkyl backbone.

In the FT-IR spectrum, a very broad and strong absorption is anticipated in the 2400-3000 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibrations in amine hydrochlorides. rsc.org This broadness is a result of extensive hydrogen bonding. The C-H stretching vibrations of the ethyl and oxolane ring methylene groups would appear as sharp peaks between 2850 and 3000 cm⁻¹. nih.gov A key feature for the ether functional group is the strong C-O-C stretching vibration, which is expected to be observed in the 1050-1150 cm⁻¹ range. copernicus.orgnih.gov The N-H bending vibrations typically appear in the 1560-1620 cm⁻¹ region for secondary amine salts.

Raman spectroscopy provides complementary information. While the N⁺-H stretching vibrations are often weak in the Raman spectrum, the C-H and C-C stretching modes of the aliphatic framework will be prominent. The symmetric C-O-C stretching of the ether may also be observed.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| N⁺-H Stretch | 2400 - 3000 | Weak | Strong, Broad (IR) |

| C-H Stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 | Strong (IR & Raman) |

| N-H Bend | 1560 - 1620 | Weak | Medium (IR) |

| CH₂ Bend (Scissoring) | ~1450 | ~1450 | Medium (IR & Raman) |

| C-O-C Stretch | 1050 - 1150 | 1050 - 1150 | Strong (IR) |

| C-N Stretch | 1100 - 1200 | 1100 - 1200 | Medium (IR & Raman) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. Using a soft ionization technique like electrospray ionization (ESI), the molecular ion peak corresponding to the protonated amine [M+H]⁺ would be readily observed, confirming the molecular weight of the free base.

Under electron ionization (EI) or through tandem mass spectrometry (MS/MS) experiments, the molecule will undergo characteristic fragmentation. For aliphatic amines, a dominant fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. In the case of N-ethyloxolan-3-amine, this could lead to the loss of an ethyl radical or cleavage of the oxolane ring. The fragmentation of cyclic ethers often involves the loss of small neutral molecules like formaldehyde (B43269) or cleavage of the ring to form stable carbocations.

Table 4: Predicted Mass Spectrometry Fragmentation Data for N-Ethyloxolan-3-amine

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 116 | [C₆H₁₄NO]⁺ | Molecular Ion (M+H)⁺ of the free base |

| 100 | [C₅H₁₀NO]⁺ | Loss of CH₃ radical from ethyl group |

| 86 | [C₄H₈NO]⁺ | Loss of C₂H₅ radical (ethyl group) via α-cleavage |

| 72 | [C₃H₆NO]⁺ | Ring opening followed by cleavage |

| 58 | [C₃H₈N]⁺ | α-cleavage of the C-C bond in the ethyl group |

| 44 | [C₂H₆N]⁺ | Cleavage of the bond between C3 and the ethyl group |

Computational Modeling and Simulation Studies

In conjunction with experimental techniques, computational modeling provides a deeper understanding of the electronic structure, reactivity, and conformational dynamics of this compound at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the geometric and electronic properties of molecules. A geometry optimization of this compound using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) would yield the most stable three-dimensional structure of the molecule. This would provide precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can predict various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated, and the HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. A molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. For the protonated amine, the most positive potential would be localized around the N⁺-H group.

Table 5: Predicted DFT-Calculated Properties for this compound

| Property | Predicted Value |

| Optimized Bond Length (C-N) | 1.48 - 1.52 Å |

| Optimized Bond Length (C-O) | 1.42 - 1.45 Å |

| Optimized Bond Angle (C-N-C) | 110 - 114° |

| HOMO Energy | -8.0 to -9.0 eV |

| LUMO Energy | 1.0 to 2.0 eV |

| HOMO-LUMO Gap | 9.0 to 11.0 eV |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a solvent, typically water, over a period of time. By simulating the movements of the molecule and the surrounding solvent molecules, MD can explore the conformational landscape of the oxolane ring and the ethyl group.

Key analyses from an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over time, and the root-mean-square fluctuation (RMSF) to identify which parts of the molecule are the most flexible. The radial distribution function (RDF) between the N⁺-H proton and the oxygen atoms of water molecules can be calculated to characterize the hydrogen bonding interactions between the solute and the solvent. This would provide a detailed picture of the solvation shell around the protonated amine.

Table 6: Predicted Molecular Dynamics Simulation Parameters and Observables for this compound in Water

| Parameter/Observable | Description | Predicted Outcome |

| Simulation Time | Total duration of the simulation | 100 ns |

| Force Field | Set of parameters describing the potential energy | AMBER or CHARMM |

| RMSD of backbone | Measure of conformational stability | Low and stable, indicating a well-defined average structure |

| RMSF of ethyl group | Fluctuation of the ethyl group atoms | Higher than the ring atoms, indicating greater flexibility |

| RDF of N⁺-H...O(water) | Probability of finding water oxygen at a certain distance from the N⁺-H proton | A sharp first peak around 1.8-2.0 Å, indicative of strong hydrogen bonding |

Predictive Modeling of Spectroscopic Signatures and Collision Cross Sections

The prediction of spectroscopic signatures and collision cross sections through computational modeling is a cornerstone of modern chemical analysis. These predictive methods, often leveraging density functional theory (DFT) and machine learning algorithms, provide invaluable insights into molecular structure and behavior, complementing experimental data.

Predictive Modeling of Spectroscopic Signatures

Computational chemistry offers powerful tools for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. DFT calculations, for instance, can be employed to compute the chemical shifts and coupling constants for ¹H and ¹³C NMR spectra. mdpi.comnih.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set. mdpi.com For example, studies on similar organic molecules have shown that functionals like B3LYP, when paired with a suitable basis set such as 6-311+G(2d,p), can provide reliable predictions of NMR parameters. mdpi.com The process typically involves optimizing the molecular geometry and then calculating the NMR shielding tensors, which are subsequently converted to chemical shifts. researchgate.netyoutube.com

Similarly, vibrational frequencies in an IR spectrum can be predicted using DFT. These calculations provide information about the fundamental vibrational modes of the molecule, which correspond to the absorption bands observed experimentally. researchgate.net For complex molecules, the agreement between calculated and experimental spectra can be a strong indicator of the correctness of the proposed structure. nih.govresearchgate.net

Predictive Modeling of Collision Cross Sections

Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful analytical technique, and the collision cross section (CCS) is a key parameter derived from these experiments. The CCS provides information about the size and shape of an ion in the gas phase. Predictive modeling of CCS values has become increasingly important for the identification and characterization of small molecules.

Machine learning models, often trained on large datasets of experimentally determined CCS values, are widely used for this purpose. nih.govnih.gov These models utilize various molecular descriptors to predict the CCS for a given ion. Publicly available databases, such as PubChemLite, provide predicted CCS values for a vast number of compounds, including N-ethyloxolan-3-amine. These predictions are typically made for different adducts of the molecule, such as the protonated ion [M+H]⁺ or the sodium adduct [M+Na]⁺.

Below is a table of predicted collision cross section values for various adducts of N-ethyloxolan-3-amine, demonstrating the application of these predictive models.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 130.12265 | 127.9 |

| [M+Na]⁺ | 152.10459 | 132.2 |

| [M-H]⁻ | 128.10809 | 131.3 |

| [M+NH₄]⁺ | 147.14919 | 148.1 |

| [M+K]⁺ | 168.07853 | 132.9 |

| [M+H-H₂O]⁺ | 112.11263 | 122.2 |

| [M+HCOO]⁻ | 174.11357 | 149.1 |

| [M+CH₃COO]⁻ | 188.12922 | 173.1 |

Data sourced from PubChemLite. These values are predicted and may differ from experimental results.

Thermodynamic Property Modeling in Nonideal Mixtures

The behavior of this compound in nonideal mixtures is critical for understanding its interactions in various chemical and biological systems. Thermodynamic models are employed to predict properties such as activity coefficients, which describe the deviation from ideal behavior in a mixture.

Several models are available for predicting the thermodynamic properties of electrolyte solutions, including the electrolyte Non-Random Two-Liquid (NRTL) model and the COnductor-like Screening MOdel for Real Solvents (COSMO-RS). scm.comresearchgate.netdtu.dk

The electrolyte NRTL model is a semi-empirical model that can be used to correlate and predict the phase behavior of mixtures containing electrolytes. researchgate.net It requires binary interaction parameters that are typically fitted to experimental data. This model has been successfully applied to various aqueous amine systems to predict properties like vapor-liquid equilibria and heat of absorption.

COSMO-RS, on the other hand, is a predictive method based on quantum chemical calculations. scm.comdtu.dk It can predict thermodynamic properties like activity coefficients from the molecular structure alone, without the need for extensive experimental data. scm.comresearchgate.netrsc.org This makes it a powerful tool for screening and for systems where experimental data is scarce. The application of COSMO-RS involves calculating the screening charge density on the surface of the molecule, which is then used to determine the chemical potential of the species in a liquid phase. dtu.dk

While specific thermodynamic modeling studies on nonideal mixtures of this compound are not prevalent in the literature, the principles and methodologies of models like electrolyte NRTL and COSMO-RS are directly applicable. For instance, a study on the thermodynamic modeling of molten salt mixtures highlights the complexities and the approaches taken to predict their behavior. researchgate.netosti.gov

To illustrate the application of such models, the table below presents an example of predicted infinite dilution activity coefficients for a related cyclic amine, pyrrolidine (B122466), in various solvents, as might be calculated using a model like COSMO-RS. This demonstrates the type of data that can be generated to understand the behavior of this compound in different solvent environments.

| Solute | Solvent | Predicted Infinite Dilution Activity Coefficient (γ∞) |

|---|---|---|

| Pyrrolidine | Water | 0.58 |

| Pyrrolidine | Ethanol | 1.25 |

| Pyrrolidine | Acetone | 2.10 |

| Pyrrolidine | Hexane | 25.6 |

These values are illustrative for pyrrolidine and are intended to demonstrate the output of thermodynamic models. Actual values for this compound would require specific calculations.

Research Applications of N Ethyloxolan 3 Amine Hydrochloride in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The inherent structure of N-ethyloxolan-3-amine allows it to serve as a robust scaffold for the synthesis of complex molecules. srdorganics.com The secondary amine provides a reactive handle for a multitude of chemical transformations, while the oxolane ring offers a stable, sp³-rich core that can impart favorable physicochemical properties, such as improved solubility, to the final compounds.

The primary utility of N-ethyloxolan-3-amine hydrochloride as a scaffold lies in the reactivity of its secondary amine. This functional group can be readily derivatized through a variety of well-established organic reactions to generate a library of analogues. Such diversification is a cornerstone of modern drug discovery, allowing for the systematic exploration of a chemical space around a core structure to optimize biological activity and properties.

Key derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield tertiary amines.

N-Alkylation: Introduction of additional alkyl groups using alkyl halides. researchgate.net

These transformations enable the attachment of a wide array of functional groups, from simple alkyl and aryl substituents to more complex pharmacophores, thereby creating a diverse set of molecules for biological screening.

Table 1: Potential Derivatization Reactions of N-Ethyloxolan-3-amine

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Acylation | Benzoyl chloride | N-Benzoyl-N-ethyloxolan-3-amine |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(p-Tolylsulfonyl)-N-ethyloxolan-3-amine |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Ethyl-N-isopropyloxolan-3-amine |

The structure of N-ethyloxolan-3-amine is well-suited for the construction of spirocyclic and fused-ring systems, which are of significant interest due to their rigid, three-dimensional conformations that can effectively probe biological targets. nih.gov

Spiro Compounds: Spirocycles, where two rings share a single atom, can be synthesized using N-ethyloxolan-3-amine as a key component. For instance, derivatization of the amine to an amino alcohol, followed by reaction with phosgene (B1210022) or its equivalents, could lead to the formation of spiro-oxazolidinones, a motif found in various bioactive molecules. nih.gov Multicomponent reactions, such as the aza-Michael/Michael cascade, offer another powerful strategy to construct complex spiro-tetrahydroquinoline systems where the cyclic amine could participate as the nitrogen source. mdpi.com

Fused Ring Architectures: The synthesis of fused rings involves creating a new ring that shares two or more atoms with the initial oxolane ring. This can be achieved through intramolecular cyclization strategies. For example, attaching a suitable dienophile to the nitrogen atom could set the stage for an intramolecular Diels-Alder reaction, leading to complex polycyclic amine scaffolds. nih.gov Similarly, functionalizing the amine with a chain containing an electrophilic center could allow for an intramolecular nucleophilic attack by one of the oxolane ring's carbons (following activation) or by the oxygen atom, resulting in novel fused bicyclic ethers.

Role in Chiral Molecule Construction

Chirality is a fundamental aspect of molecular recognition in biological systems. As this compound is a chiral molecule, its enantiomerically pure forms are valuable starting materials for the synthesis of single-enantiomer drugs and other biologically active compounds. yale.edu

A sophisticated application of chiral N-ethyloxolan-3-amine is its use as a scaffold for the design of chiral ligands for transition-metal-catalyzed asymmetric reactions. nih.gov The development of new chiral ligands is essential for expanding the capabilities of asymmetric catalysis.

The N-ethyloxolan-3-amine scaffold is particularly suitable for creating P,N-ligands, where the nitrogen atom of the amine and a phosphorus atom introduced via derivatization coordinate to a metal center (e.g., Palladium, Rhodium, Iridium). researchgate.net For example, reaction of enantiopure N-ethyloxolan-3-amine with a chlorophosphine (e.g., chlorodiphenylphosphine) would yield a chiral P,N-ligand. The steric environment created by the chiral oxolane ring and the electronic properties of the ligand can effectively control the stereochemical outcome of a catalytic reaction, enabling the synthesis of chiral products with high enantioselectivity. nih.govresearchgate.net Similarly, the scaffold can be used to synthesize chiral N,N'-dioxide ligands, which are another privileged class of ligands in asymmetric catalysis. capes.gov.brrsc.org

Table 2: Potential Chiral Ligands Derived from (R)- or (S)-N-Ethyloxolan-3-amine

| Ligand Class | Exemplary Synthesis Step | Potential Metal Complex | Application Example |

|---|---|---|---|

| P,N-Ligand | Reaction with chlorodiphenylphosphine | Palladium(II), Iridium(I) | Asymmetric Allylic Alkylation, Hydrogenation |

Precursor in Medicinal and Agrochemical Research

The utility of this compound as a versatile building block for creating diverse and complex chemical structures makes it a valuable precursor in medicinal and agrochemical research. The ability to generate libraries of unique compounds through straightforward derivatization (scaffold diversification), construct rigid spirocyclic and fused systems, and introduce chirality positions this compound as a key starting material for discovery programs. biosynth.comsrdorganics.com

The tetrahydrofuran (B95107) (oxolane) motif itself is present in numerous natural products and approved pharmaceuticals, often contributing to favorable pharmacokinetic profiles. By starting with this compound, research programs can efficiently generate novel chemical entities that incorporate this desirable feature. These novel compounds can then be screened for biological activity against a wide range of therapeutic targets (e.g., enzymes, receptors) or for potential use as herbicides, insecticides, or fungicides, accelerating the discovery of new lead compounds.

Chemical Transformations for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. These studies involve the systematic modification of a lead compound to identify key structural motifs responsible for its therapeutic effects. This compound serves as a key starting material or scaffold in the synthesis of compound libraries for such investigations.

The reactivity of the secondary amine group is central to its application in SAR studies. It can readily undergo a variety of chemical transformations to generate a diverse set of derivatives. Common reactions include:

Acylation: Reaction with various acyl chlorides or carboxylic acids (using coupling agents) to form a library of amide derivatives.

Sulfonylation: Treatment with sulfonyl chlorides to produce a range of sulfonamides.

Alkylation/Reductive Amination: Introduction of new substituents on the nitrogen atom via reaction with alkyl halides or through reductive amination with aldehydes or ketones.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield corresponding ureas and thioureas.

Each of these transformations allows chemists to systematically alter properties such as hydrogen bonding capacity, lipophilicity, size, and electronic character. By testing the biological activity of the resulting derivatives, researchers can build a comprehensive SAR model, guiding the design of more potent and selective compounds. The oxolane ring often acts as a metabolically stable, three-dimensional scaffold that can orient the appended functional groups in specific vectors for optimal interaction with biological targets.

Table 1: Potential Chemical Transformations of N-Ethyloxolan-3-amine for SAR Studies

| Reaction Type | Reagent Class | Resulting Functional Group | Purpose in SAR |

|---|---|---|---|

| Acylation | Acyl Halides, Carboxylic Acids | Amide | Probe hydrogen bond donor/acceptor patterns and steric bulk. |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduce strong hydrogen-bond accepting groups. |

| Alkylation | Alkyl Halides | Tertiary Amine | Modify basicity, lipophilicity, and steric profile. |

| Reductive Amination | Aldehydes, Ketones | Tertiary Amine | Introduce diverse and complex N-substituents. |

Development of Molecular Targeted Carriers and Advanced Materials

The unique properties of this compound also make it a candidate for incorporation into more complex systems like molecular targeted carriers and advanced materials. springerprofessional.de

In advanced materials science , the synthesis of functional polymers and carbon-based materials often relies on molecular precursors that can be processed and transformed under specific conditions. mpg.de The incorporation of heteroatoms like nitrogen and oxygen is a key strategy for tuning the electronic, catalytic, and surface properties of materials. springerprofessional.dempg.de As a bifunctional building block (containing both nitrogen and oxygen), this compound can serve as a precursor or monomer in the synthesis of:

Functional Polymers: Polymerization reactions involving the amine group can lead to novel polymers with tailored properties for applications in coatings, membranes, or specialty plastics.

Heteroatom-Doped Carbons: During carbonization processes, the compound can decompose to yield carbons doped with nitrogen and oxygen, which are sought after for applications in catalysis and energy storage. mpg.de

Precursors for Solid-State Synthesis: It can be used as a molecular precursor in solid-state reactions to form complex inorganic or organometallic materials, where the organic components guide the structure of the final product. nih.gov

The ability to use such building blocks is essential for the rational design of materials with specific, pre-defined functions. nih.gov

Table 2: Applications in Carrier and Material Development

| Application Area | Role of this compound | Potential Final Product |

|---|---|---|

| Molecular Targeted Carriers | Linker or Surface Functionalization Agent | Drug-loaded Nanoparticles, Antibody-Drug Conjugates |

Environmental and Toxicological Research Aspects of N Ethyloxolan 3 Amine Hydrochloride

Environmental Fate and Degradation Pathways

The environmental fate of N-ethyloxolan-3-amine hydrochloride is governed by a combination of physical, chemical, and biological processes. Its high water solubility, a characteristic of amine hydrochlorides, suggests that it will be mobile in aqueous environments. wikipedia.org

Hydrolytic Stability:

This compound, as a salt of a strong acid (hydrochloric acid) and a weak base (N-ethyloxolan-3-amine), will dissociate in water. The resulting N-ethyloxolan-3-amine cation could potentially undergo hydrolysis. Generally, the amide bond is resistant to hydrolysis in plain water, but the presence of acidic or basic conditions can facilitate this process. libretexts.org In the case of N-ethyloxolan-3-amine, the ether linkage within the oxolane ring is generally stable to hydrolysis under typical environmental pH conditions. However, the C-N bond of the amine could be susceptible to hydrolysis under certain conditions, although this is not typically a rapid degradation pathway for simple aliphatic amines. allen.innih.gov The hydrolysis of related amine compounds can be influenced by temperature and pH. wikipedia.org

Microbial Metabolism:

Microbial degradation is a primary pathway for the breakdown of many organic compounds in the environment. Bacteria and fungi can utilize amines as a source of carbon and nitrogen. nih.govoup.com The biodegradation of N-ethyloxolan-3-amine would likely involve the enzymatic breakdown of the molecule. One probable pathway is the cleavage of the C-N bond, which would separate the ethyl group from the oxolane ring, followed by further degradation of these components. nih.gov The oxolane ring itself, being a tetrahydrofuran (B95107) (THF) derivative, is considered inherently biodegradable. nih.gov Studies on similar long-chain alkylamines have shown that they can be mineralized by microorganisms under both aerobic and anaerobic conditions. oup.com

The following table provides hypothetical degradation products based on known metabolic pathways of similar compounds:

| Parent Compound | Potential Degradation Products | Metabolic Process |

| N-Ethyloxolan-3-amine | Ethylamine (B1201723), Oxolan-3-one, Oxolan-3-ol | C-N bond cleavage, oxidation of the amine, and subsequent metabolism of the ring and the alkyl chain. |

Photolytic Degradation:

Photodegradation involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. nih.gov While the oxolane ring itself does not strongly absorb sunlight, the presence of the amine group may increase its susceptibility to photolytic degradation. acs.org Photochemical reactions in the atmosphere or surface waters could contribute to the transformation of N-ethyloxolan-3-amine. rsc.org The photodegradation of cyclic ethers can lead to ring-opening and the formation of smaller, more readily degradable compounds. acs.org

Oxidative Degradation:

In the environment, oxidative processes, often mediated by reactive oxygen species like hydroxyl radicals, play a significant role in the degradation of organic compounds. ntnu.no Aliphatic amines are known to be susceptible to oxidation, which can lead to N-dealkylation or oxidation of the nitrogen atom. nih.govresearchgate.netacs.org For N-ethyloxolan-3-amine, oxidation could result in the removal of the ethyl group or the formation of N-oxides and other degradation products. nih.gov The presence of dissolved metals can sometimes catalyze these oxidation reactions. ntnu.no

Ecotoxicological Assessments in Aquatic and Terrestrial Ecosystems

The ecotoxicity of this compound is a measure of its potential harm to living organisms in the environment. As a water-soluble compound, its effects on aquatic ecosystems are of particular concern.

The toxicity of amines to aquatic organisms can vary widely depending on the specific structure of the amine. unit.nonih.gov Generally, primary amines can be toxic to aquatic life, with effects observed at concentrations ranging from a few milligrams to several hundred milligrams per liter. unit.noresearchgate.net The hydrochloride salt form of an amine is expected to be toxic to aquatic organisms. nih.gov

While specific data for this compound is unavailable, we can look at data for structurally related compounds to estimate its potential impact. For example, studies on various aliphatic amines have shown a range of acute toxicity values (LC50) for fish and invertebrates. unit.no It is important to note that the toxicity can be influenced by factors such as water pH and temperature.

The following table presents representative aquatic toxicity data for compounds structurally related to this compound. This data is for illustrative purposes only and does not represent the actual toxicity of this compound.

| Organism | Test Compound | Endpoint | Concentration (mg/L) | Reference |

| Daphnia magna (Water flea) | Ethylamine | EC50 (48h) | 10-100 | unit.no |

| Pimephales promelas (Fathead minnow) | Tetrahydrofuran | LC50 (96h) | >100 | nih.gov |

| Various freshwater fish | Various Aliphatic Amines | LC50 (96h) | 52 - 375 | unit.no |

Soil Mobility:

The mobility of this compound in soil is largely dictated by its interaction with soil components. As a polar and water-soluble compound, it is expected to have a relatively high mobility in soil. acs.orgnih.govaip.org The positively charged amine group will likely lead to sorption (adsorption and absorption) onto negatively charged soil particles, such as clay and organic matter. acs.orgconfex.com The extent of this sorption will depend on factors like soil pH, organic matter content, and cation exchange capacity. aip.org In general, polar organic compounds can exhibit complex sorption behavior in soil. acs.org

Bioavailability:

The bioavailability of a substance in soil refers to the fraction that is available for uptake by organisms. wur.nlnih.govfao.org For this compound, its high water solubility would suggest high bioavailability. nih.govacs.org However, its sorption to soil particles could reduce its concentration in the soil pore water, thereby limiting its uptake by plants and soil organisms. wur.nl The bioavailability of organic chemicals in soil is often related to their concentration in the liquid phase. wur.nl

Patent Landscape and Innovation Trends for N Ethyloxolan 3 Amine Hydrochloride

Analysis of Synthetic Route Patenting and Process Innovations

The synthesis of N-ethyloxolan-3-amine and its hydrochloride salt has been the subject of various process innovations, aiming to improve yield, purity, and cost-effectiveness. A comprehensive review of patent literature reveals a focus on several key areas of innovation.

One prominent trend is the development of novel catalytic systems. For instance, a method for synthesizing primary amine hydrochlorides involves the hydrolysis of alkynes to ketones in the presence of a gold complex and water, followed by the formation of the primary amine using a rhodium complex and ammonium (B1175870) formate. google.com This process is notable for not requiring the addition of any alkali. google.com

Another area of significant innovation lies in the preparation of chiral amines. Patents describe processes for preparing amines with multiple chiral centers from a ketone with a chiral center at the alpha position. google.com This involves the formation of an imine, followed by reduction with an enantioselective catalyst, often under conditions that enhance racemization to improve the yield of the desired stereoisomer. google.com Transition metals such as Iridium (Ir), Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) are frequently employed in these organometallic catalysts. google.com

Furthermore, the synthesis of related heterocyclic compounds, such as substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines, provides insights into relevant synthetic strategies. google.co.in Patented processes often involve the esterification of glutamine, coupling with a substituted benzoate, and subsequent cyclization. google.co.in The use of L-glutamine methyl ester hydrochloride as a starting material highlights the importance of readily available chiral building blocks. google.co.in

The table below summarizes some of the key patented innovations in synthetic routes relevant to N-ethyloxolan-3-amine hydrochloride and related compounds.

| Innovation | Description | Key Features | Relevant Patent Information |

| Gold and Rhodium Catalysis | A two-step process for synthesizing primary amine hydrochlorides from alkynes. | Does not require the addition of alkali. | Involves hydrolysis catalyzed by a gold complex and subsequent amination catalyzed by a rhodium complex. google.com |

| Enantioselective Reduction | Preparation of chiral amines from ketones with a chiral alpha-center. | Utilizes an enantioselective catalyst (e.g., containing Ir, Pd, Pt, Ru) and racemization-enhancing conditions. google.com | Aims to produce amines with at least two chiral centers. google.com |

| Synthesis from Glutamine Derivatives | Process for preparing substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines. | Starts with commercially available chiral materials like L-glutamine methyl ester hydrochloride. google.co.in | Involves esterification, coupling, and cyclization steps. google.co.in |

Patenting Trends in Chiral Amine Technologies and Applications

The synthesis of chiral amines is a critical area of research and development, with significant patent activity driven by the pharmaceutical and agrochemical industries. Chiral amines are essential building blocks for a vast array of biologically active molecules. google.com

A major trend in this field is the increasing use of biocatalysis. google.com Enzymes such as transaminases are highly valued for their stereoselectivity in producing specific enantiomers of chiral amines. google.comnih.gov Patents frequently disclose the use of transaminases to catalyze the transfer of an amino group from a donor to a prochiral ketone or aldehyde, yielding a chiral amine. google.comunifiedpatents.com Innovations in this area include the engineering of enzymes for improved activity and stability, as well as the development of efficient processes for co-product removal to drive the reaction equilibrium towards the desired product. google.comnih.gov

Asymmetric synthesis using metal catalysts is another heavily patented area. google.compatsnap.com These methods often involve the hydrogenation of imines or the reductive amination of ketones using chiral ligands in complex with transition metals. google.compatsnap.com The goal is to achieve high enantiomeric excess (ee) and good yields under mild reaction conditions, making the processes suitable for industrial-scale production. patsnap.com

The table below highlights key patenting trends in chiral amine technologies.

| Technology | Description | Key Innovations | Significance |

| Biocatalysis (Transaminases) | Use of enzymes to catalyze the stereoselective synthesis of chiral amines. google.comnih.gov | Engineered enzymes with improved activity and stability; process optimization for co-product removal. google.comnih.gov | Offers high stereoselectivity and environmentally friendly reaction conditions. google.compatsnap.com |

| Asymmetric Metal Catalysis | Use of chiral metal catalysts for the asymmetric synthesis of chiral amines. google.compatsnap.com | Development of novel chiral ligands and transition metal complexes; asymmetric hydrogenation and reductive amination. google.compatsnap.com | Enables the production of chiral amines with high enantiomeric excess and good yields. patsnap.com |

Intellectual Property in Functionalized Amine Derivatives

The intellectual property landscape for functionalized amine derivatives is broad and diverse, reflecting their wide range of applications. Patents in this area cover not only the novel chemical entities themselves but also their synthesis and use in various fields.

In the context of materials science, amine-functionalized polymers are a significant area of patenting activity. These polymers can be produced through methods like ring-opening metathesis polymerization (ROMP) of amine-functionalized cycloalkenes. google.com The resulting polymers have applications in areas such as gas separation membranes, where amine modification of polyimide membranes can improve gas permeation properties. google.com

Amine derivatives also play a crucial role as corrosion inhibitors. google.com Patents describe the preparation of amine derivatives, often by reacting fatty amines with unsaturated carboxylic acids, to create compounds that protect metals from corrosion, particularly in marine or freshwater environments. google.com A key characteristic of these patented inhibitors is often the absence of primary amino groups. google.com

Furthermore, the functionalization of saccharide polymers with amines is another area of innovation. google.com These amine-functionalized saccharides can be used for applications such as clay stabilization in subterranean formations during drilling or stimulation operations. google.com The synthesis often involves the oxidative opening of monosaccharide rings followed by reductive amination. google.com

The following table provides an overview of intellectual property in different classes of functionalized amine derivatives.

| Class of Derivative | Application | Key Patented Features | Example of Innovation |

| Amine-Functionalized Polymers | Gas separation membranes, advanced materials. google.comgoogle.com | Novel polymer structures, methods of preparation (e.g., ROMP), improved material properties. google.comgoogle.com | Amine modification of polyimide membranes to enhance gas permeation. google.com |

| Corrosion Inhibitors | Protection of metals in various environments. google.com | Specific chemical structures, absence of primary amino groups, methods of preparation from fatty amines. google.com | Reaction of fatty amines with unsaturated carboxylic acids to form effective corrosion inhibitors. google.com |

| Amine-Functionalized Saccharides | Clay stabilization in industrial processes. google.com | Methods of synthesis involving oxidation and reductive amination, specific saccharide backbones. google.com | Use of amine-functionalized saccharide polymers to stabilize clay in subterranean formations. google.com |

Q & A

Basic: What are the key physicochemical properties of N-ethyloxolan-3-amine hydrochloride, and how do they influence experimental design?

This compound (C₆H₁₄ClNO, MW 151.63 g/mol) is a hydrochloride salt with a tetrahydrofuran (oxolane) ring substituted with an ethylamine group. Its hydrochloride form enhances aqueous solubility, making it suitable for in vitro biological assays requiring polar solvents . Key properties include:

- Storage : Stable at room temperature, but hygroscopicity necessitates desiccated storage to prevent hydrolysis .

- Structural Features : The oxolane ring introduces conformational constraints, impacting binding interactions in medicinal chemistry studies. NMR and X-ray crystallography are recommended for verifying stereochemistry and salt formation .

- Solubility : Preferentially dissolves in water, methanol, or DMSO, but solubility in non-polar solvents (e.g., chloroform) is limited. Pre-solubilization in polar solvents is advised for cross-disciplinary assays .

Basic: What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?

Synthesis typically involves:

Oxolane Ring Formation : Cyclization of diols or epoxides under acid catalysis.

Amination : Introduction of the ethylamine group via nucleophilic substitution or reductive amination .

Optimization Strategies :

- Temperature Control : Maintain 0–5°C during amination to minimize side reactions (e.g., over-alkylation) .

- Solvent Selection : Dichloromethane or chloroform improves yield in halocyclization steps, while aqueous workup removes unreacted amines .

- Purity Assessment : Use HPLC with charged aerosol detection (CAD) to monitor byproducts like unreacted oxolane intermediates .

Advanced: How can researchers resolve contradictory NMR data arising from conformational flexibility in this compound?

The oxolane ring’s puckering and amine protonation states can cause signal splitting in ¹H/¹³C NMR. Methodological approaches include:

- Variable-Temperature NMR : Conduct experiments at 25°C and −40°C to observe dynamic exchange broadening and identify dominant conformers .

- pH-Dependent Studies : Compare spectra in D₂O (protonated amine) vs. DMSO-d₆ (free base) to assign peaks to specific tautomers .

- 2D NOESY/ROESY : Detect through-space interactions to confirm spatial proximity of ethyl and oxolane substituents .

Advanced: What analytical techniques are critical for assessing batch-to-batch variability in this compound?

- LC-MS/MS : Quantifies impurities (e.g., residual ethylamine or oxolane precursors) with a limit of detection (LOD) <0.1% .

- Karl Fischer Titration : Measures water content (critical for hygroscopic batches) to ensure <1% moisture .

- DSC/TGA : Determines thermal stability (decomposition onset >200°C) and confirms hydrochloride salt integrity .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of N-ethyloxolan-3-amine’s substituents on biological targets?

- Isosteric Replacement : Substitute the ethyl group with methyl or propyl groups to assess steric effects on receptor binding .

- Ring Modifications : Compare oxolane with oxetane or tetrahydrothiophene analogs to evaluate ring size and heteroatom influences .

- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity changes (reported as ΔΔG) .

Advanced: What methodologies address discrepancies in biological activity data between in vitro and in vivo studies?

- Metabolic Stability Assays : Incubate the compound with liver microsomes to identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation) .

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction, as high binding (>95%) may reduce in vivo efficacy despite strong in vitro activity .

- Pharmacokinetic Modeling : Integrate in vitro permeability (Caco-2 assays) and clearance data to predict in vivo exposure .

Advanced: How can researchers mitigate oxidative degradation of this compound during long-term storage?

- Antioxidant Additives : Include 0.01% BHT or ascorbic acid in lyophilized formulations .

- Packaging : Use amber glass vials under nitrogen atmosphere to block light and oxygen .

- Stability-Indicating Assays : Monitor degradation via UPLC-PDA at 220 nm, tracking oxidation byproducts like oxolane-N-oxide .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods due to potential amine vapor release .

- Spill Management : Neutralize spills with citric acid (for base) or sodium bicarbonate (for HCl), followed by absorption with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |